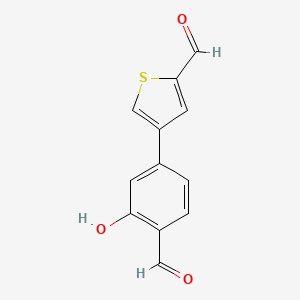
4-(4-Acetylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylphenyl)-2-formylphenol, 95% (4-APF) is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is a colorless to pale yellow crystalline solid and is one of the most widely used building blocks for the synthesis of various drugs and fine chemicals. 4-APF is also used as a starting material for the synthesis of other compounds, such as 4-APF derivatives, which are important in the synthesis of drugs and fine chemicals.
Applications De Recherche Scientifique
4-(4-Acetylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various drugs and fine chemicals. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of various other compounds, such as 4-(4-Acetylphenyl)-2-formylphenol, 95% derivatives, which are important in the synthesis of drugs and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst results in the formation of a 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct. This adduct is then hydrolyzed to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. It is believed that the reaction is catalyzed by a base catalyst, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed that 4-(4-Acetylphenyl)-2-formylphenol, 95% can act as an antioxidant and can reduce the oxidative damage caused by free radicals. In addition, 4-(4-Acetylphenyl)-2-formylphenol, 95% may also have anti-inflammatory and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(4-Acetylphenyl)-2-formylphenol, 95% for lab experiments include its low cost, high purity, and easy availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds.
The main limitation of 4-(4-Acetylphenyl)-2-formylphenol, 95% is that it is a highly reactive compound and can be easily oxidized or hydrolyzed. In addition, the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst can be difficult to control and can result in the formation of unwanted byproducts.
Orientations Futures
Future research on 4-(4-Acetylphenyl)-2-formylphenol, 95% should focus on the development of more efficient and cost-effective synthesis methods, as well as the development of new derivatives and applications. In addition, further research should be conducted to investigate the biochemical and physiological effects of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential therapeutic applications. Furthermore, research should also be conducted to investigate the mechanism of action of 4-(4-Acetylphenyl)-2-formylphenol, 95%, as well as its potential toxicity and side effects. Finally, further research should be conducted to investigate the potential use of 4-(4-Acetylphenyl)-2-formylphenol, 95% as an antioxidant, anti-inflammatory, and anticonvulsant agent.
Méthodes De Synthèse
4-(4-Acetylphenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step is the reaction of 4-acetylphenol with formaldehyde in the presence of a base catalyst. The second step is the hydrolysis of the resulting 4-(4-Acetylphenyl)-2-formylphenol, 95%-formaldehyde adduct to form the desired 4-(4-Acetylphenyl)-2-formylphenol, 95%. The reaction is carried out in aqueous medium at a temperature of 80-90°C. The reaction is generally complete within 30 minutes.
Propriétés
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKULMSPZGSIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685139 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111129-02-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














